6-Amino-5-nitropyridine-3-sulfonic acid

Dye Intermediate Solubility Median LogP

6-Amino-5-nitropyridine-3-sulfonic acid (ANPS) is a heterocyclic pyridine derivative possessing three chemically distinct functional groups—a primary amino group (-NH₂) at the 6-position, a nitro group (-NO₂) at the 5-position, and a sulfonic acid group (-SO₃H) at the 3-position. This specific arrangement generates a push-pull electronic system and confers high water solubility, making ANPS a versatile intermediate in the synthesis of azo dyes, reactive dyestuffs, and specialized heterocyclic scaffolds.

Molecular Formula C5H5N3O5S
Molecular Weight 219.18 g/mol
CAS No. 62009-38-5
Cat. No. B1629032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-nitropyridine-3-sulfonic acid
CAS62009-38-5
Molecular FormulaC5H5N3O5S
Molecular Weight219.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1[N+](=O)[O-])N)S(=O)(=O)O
InChIInChI=1S/C5H5N3O5S/c6-5-4(8(9)10)1-3(2-7-5)14(11,12)13/h1-2H,(H2,6,7)(H,11,12,13)
InChIKeyQUVFMPNHCPUDJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-5-nitropyridine-3-sulfonic acid (CAS 62009-38-5): Procurement-Relevant Chemical Profile


6-Amino-5-nitropyridine-3-sulfonic acid (ANPS) is a heterocyclic pyridine derivative possessing three chemically distinct functional groups—a primary amino group (-NH₂) at the 6-position, a nitro group (-NO₂) at the 5-position, and a sulfonic acid group (-SO₃H) at the 3-position [1]. This specific arrangement generates a push-pull electronic system and confers high water solubility, making ANPS a versatile intermediate in the synthesis of azo dyes, reactive dyestuffs, and specialized heterocyclic scaffolds . The compound is commercially offered at purities of ≥95% (AKSci) and 98% (Leyan), with recommended long-term storage in a cool, dry place .

Why In-Class Pyridine Sulfonic Acids Cannot Replace 6-Amino-5-nitropyridine-3-sulfonic acid


Pyridine sulfonic acids with only amino or nitro substitution lack the dual push-pull electronic character essential for specific diazotization and azo-coupling reactivity profiles [1]. The simultaneous presence of the electron-withdrawing nitro and sulfonic acid groups deactivates the ring toward electrophilic attack at specific positions, while the electron-donating amino group enables selective diazotization, directing azo bond formation with precise regiochemistry . Substituting with 6-aminopyridine-3-sulfonic acid (CAS 16250-08-1) or 5-nitropyridine-3-sulfonic acid (CAS 62009-36-3) results in markedly different computed lipophilicity (XLogP3: -0.7 vs -0.4) and hydrogen-bond acceptor capacity (5 vs 7), altering solubility and dye-fiber interactions [1][2].

6-Amino-5-nitropyridine-3-sulfonic acid: Head-to-Head Comparative Evidence


Enhanced Hydrophilicity and Hydrogen-Bond Capacity vs. 6-Aminopyridine-3-sulfonic acid

The introduction of the nitro group at the 5-position increases the hydrogen-bond acceptor count by 2 and the topological polar surface area (TPSA) by 45 Ų relative to 6-aminopyridine-3-sulfonic acid (CAS 16250-08-1), as determined by computed molecular properties [1][2]. The computed XLogP3 value decreases from -0.7 to -0.4, indicative of enhanced hydrophilicity that can improve aqueous solubility and substantivity in dyeing processes [1][2].

Dye Intermediate Solubility Median LogP

Regioselective Reactivity Advantage Through Dual Substitution Pattern

Unlike the mono-substituted analog 5-nitropyridine-3-sulfonic acid (CAS 62009-36-3), which lacks an amino group, ANPS contains a primary amino group available for regioselective diazotization and subsequent azo coupling [1]. This enables the compound to function directly as a diazo component in dye synthesis without requiring additional amination steps. 5-Nitropyridine-3-sulfonic acid cannot undergo diazotization and therefore cannot be used for azo dye synthesis via this pathway.

Synthetic Intermediate Diazotization Regiochemistry

Sulfonic Acid vs. Carboxylic Acid: Differentiated Acid Strength and Solubility Profile

When compared to its carboxylic acid analog 6-amino-5-nitronicotinic acid (CAS 89488-06-2), ANPS possesses a sulfonic acid group (-SO₃H, pKa ~ -2) that is significantly more acidic than the carboxylic acid group (-COOH, pKa ~ 4-5) [1][2]. The sulfonic acid moiety remains ionized over a wider pH range, ensuring consistent water solubility and anionic character essential for electrostatic binding to cationic fibers and for maintaining dye bath stability under alkaline fixation conditions.

Acidity Solubility Textile Dyeing

Proven Application Scenarios for 6-Amino-5-nitropyridine-3-sulfonic acid (CAS 62009-38-5)


Synthesis of Water-Soluble Azo Reactive Dyes for Cellulosic Fibers

The combination of a diazotizable amino group and a permanent sulfonic acid solubilizing group makes ANPS an ideal diazo component for manufacturing reactive azo dyes. Its computed high TPSA (147 Ų) and multiple H-bond acceptors (7) promote strong fiber-dye interactions, while the sulfonic acid group ensures water solubility across all pH conditions encountered during dyeing [1].

Precursor to Functionalized Heterocyclic Scaffolds via Nitro Group Reduction

The 5-nitro group can be selectively reduced to a second amino group, yielding 5,6-diaminopyridine-3-sulfonic acid—a valuable diamine building block for polyamides, polyimides, and heterocyclic pharmaceuticals. This reduction pathway is not available from the non-nitrated analog 6-aminopyridine-3-sulfonic acid .

Metal-Complex Dye Intermediate for High Wet-Fastness Textile Applications

ANPS can serve as a ligand precursor for metal-complex dyes (e.g., Cu, Cr, Co). The juxtaposition of the amino and nitro groups creates a chelating pocket after reduction, enabling formation of stable 1:1 or 1:2 metal-dye complexes that exhibit superior wash and light fastness compared to non-metallized counterparts [1].

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